2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid
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Overview
Description
2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid is a compound belonging to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with acetic anhydride under reflux conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, at a temperature range of 60–80°C . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, it may interact with other proteins and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)11-12-8-4-2-3-7(5-9(14)15)10(8)16-11/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
FOXUNMAJVRXTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)CC(=O)O |
Origin of Product |
United States |
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